molecular formula C8H8BrFO2S B14767698 5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene

5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene

Cat. No.: B14767698
M. Wt: 267.12 g/mol
InChI Key: IRILBKGVOGCZTO-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H8BrFO2S It is a derivative of benzene, substituted with bromine, fluorine, methyl, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the methyl group . The bromine and fluorine atoms can be introduced through halogenation reactions, while the methylsulfonyl group can be added using sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzoic acid, while reduction of the bromine atom can yield 2-fluoro-1-methyl-3-(methylsulfonyl)benzene .

Scientific Research Applications

5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene has various applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene exerts its effects depends on its interaction with molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methylsulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity towards proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-fluoro-3-methyl-2-(methylsulfonyl)benzene
  • 1-Bromo-2-fluoro-3-(methylsulfonyl)benzene

Uniqueness

5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and fluorine atoms, along with the methylsulfonyl group, provides a unique combination of electronic and steric effects .

Properties

Molecular Formula

C8H8BrFO2S

Molecular Weight

267.12 g/mol

IUPAC Name

5-bromo-2-fluoro-1-methyl-3-methylsulfonylbenzene

InChI

InChI=1S/C8H8BrFO2S/c1-5-3-6(9)4-7(8(5)10)13(2,11)12/h3-4H,1-2H3

InChI Key

IRILBKGVOGCZTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)S(=O)(=O)C)Br

Origin of Product

United States

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